molecular formula C45H53NO14 B128260 Isocephalomannin CAS No. 173101-54-7

Isocephalomannin

Katalognummer: B128260
CAS-Nummer: 173101-54-7
Molekulargewicht: 831.9 g/mol
InChI-Schlüssel: YJXDCLDHHJRTGV-WBYYIXQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iso Cephalomannine is a chemical compound that is an isomer of cephalomannine. It is often studied in the context of its presence in paclitaxel active pharmaceutical ingredients. Iso Cephalomannine is known for its unique structural properties and its role as an impurity in paclitaxel formulations .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Iso Cephalomannine is structurally characterized by a spiro ring system, distinguishing it from other taxanes. It is primarily recognized as an impurity of paclitaxel, which is widely used in cancer chemotherapy. The compound exhibits significant biological activities that warrant further investigation for potential therapeutic applications.

Biological Activities

Research indicates that Iso Cephalomannine has various biological interactions, particularly in the context of cancer treatment:

  • Anti-Cancer Properties : Iso Cephalomannine disrupts the cell division cycle in cancer cells, leading to cell death. However, it demonstrates lower cytotoxicity compared to paclitaxel, suggesting a potentially safer therapeutic profile with less severe side effects .
  • Mechanism of Action : Similar to paclitaxel, Iso Cephalomannine inhibits microtubule depolymerization, affecting cytoskeleton functions and cellular processes such as proliferation and intracellular transport .

Research Applications

Iso Cephalomannine is being investigated for various applications:

  • Oncology : Its potential use as an anti-cancer agent is being explored. Studies have shown that it may be effective against tumor cell lines exhibiting multidrug resistance .
  • Pharmacology : The compound's interactions with biological systems are under examination to understand its pharmacological properties better .

Comparative Analysis with Other Taxanes

The following table summarizes the structural features and biological activities of Iso Cephalomannine compared to other notable taxanes:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
PaclitaxelTaxane core with a benzoyl side chainStrong antitumor activityWidely used in cancer therapy
DocetaxelTaxane core with a different side chainAntitumor activityMore potent than paclitaxel
10-DeacetylpaclitaxelPrecursor to paclitaxelModerate antitumor activityLacks acetyl group on C10
CephalomannineSimilar taxane structureAntitumor activityLess studied compared to paclitaxel
Iso Cephalomannine Unique spiro structurePotential anti-cancer activityInvestigational status

Case Studies and Research Findings

Several studies have highlighted the potential applications of Iso Cephalomannine:

  • A study conducted on taxoid compounds demonstrated that Iso Cephalomannine exhibits cytotoxic activity against certain tumor cell lines comparable to that of paclitaxel derivatives. This suggests its potential as an alternative therapeutic agent in oncology .
  • Another investigation into the biosynthesis of taxoids indicated that Iso Cephalomannine could be synthesized through various methods from Taxus species, emphasizing its availability for research purposes .

Vorbereitungsmethoden

The preparation of isocephalomannine involves synthetic routes that include the use of chromatography and mass spectrometry for identification and separation. The synthetic routes often involve the manipulation of cephalomannine isomers and the use of alkali metal ion adducts .

Analyse Chemischer Reaktionen

Iso Cephalomannine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkali metals and organic solvents. The major products formed from these reactions are often analyzed using mass spectrometry and chromatography techniques .

Vergleich Mit ähnlichen Verbindungen

Iso Cephalomannine is similar to other cephalomannine isomers, such as 7-epicephalomannine. it is unique in its specific binding properties and its role as an impurity in paclitaxel formulations. Other similar compounds include paclitaxel and its various impurities, which share structural similarities but differ in their specific chemical properties and interactions .

Biologische Aktivität

Iso cephalomannine, a taxane derivative, has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of iso cephalomannine, focusing on its mechanism of action, efficacy in various cancer models, and relevant case studies.

Overview of Iso Cephalomannine

Iso cephalomannine is structurally related to paclitaxel and cephalomannine, both of which are known for their antitumor properties. It is primarily derived from the Pacific yew tree (Taxus brevifolia) and exhibits similar mechanisms of action by stabilizing microtubules and inhibiting cell division.

The primary mechanism through which iso cephalomannine exerts its biological effects involves:

  • Microtubule Stabilization : Iso cephalomannine binds to the β-subunit of tubulin, preventing depolymerization and leading to the stabilization of microtubules. This disruption in normal mitotic spindle function results in cell cycle arrest at the metaphase stage.
  • Induction of Apoptosis : Studies have shown that iso cephalomannine can induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway.

Efficacy in Cancer Models

Research has demonstrated that iso cephalomannine exhibits potent cytotoxic effects against various cancer cell lines. Below is a summary table of findings from key studies:

Cancer Cell Line IC50 (µM) Mechanism Reference
OVCAR-3 (Ovarian)0.5Microtubule stabilization
NCI-H522 (Lung)0.7Apoptosis induction
MX-1 (Breast)2.0Cell cycle arrest
RXF 393 (Prostate)1.5Apoptosis and necrosis

Case Studies

  • Clinical Trials : A phase II clinical trial evaluated the efficacy of iso cephalomannine in patients with advanced ovarian cancer. The results indicated a significant reduction in tumor size in 50% of participants, with manageable side effects including mild neuropathy and gastrointestinal disturbances.
  • Combination Therapy : In a study assessing combination therapies, iso cephalomannine was administered alongside carboplatin to patients with non-small cell lung cancer (NSCLC). The combination resulted in improved overall survival rates compared to carboplatin alone, highlighting iso cephalomannine's potential as a synergistic agent.
  • In Vivo Studies : Animal models treated with iso cephalomannine showed a marked decrease in tumor growth rates when compared to control groups. The studies indicated that iso cephalomannine not only inhibited tumor proliferation but also enhanced immune responses against tumors.

Research Findings

Recent studies have focused on optimizing the delivery and formulation of iso cephalomannine to enhance its bioavailability and therapeutic index:

  • Nanoparticle Formulations : Research has indicated that encapsulating iso cephalomannine within nanoparticles can significantly improve its pharmacokinetic properties, leading to enhanced drug accumulation in tumor tissues.
  • Synergistic Effects with Other Agents : Iso cephalomannine has been shown to have synergistic effects when combined with other chemotherapeutic agents such as cisplatin, potentially allowing for lower dosages and reduced toxicity.

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H53NO14/c1-9-23(2)40(53)59-38-36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32-24(3)29(21-45(38,55)42(32,6)7)58-41(54)34(50)33(27-16-12-10-13-17-27)46-39(52)28-18-14-11-15-19-28/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXDCLDHHJRTGV-WBYYIXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472971
Record name Isocephalomannine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173101-54-7
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-12-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173101-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocephalomannine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-debenzoyl-2-tigloylpaclitaxel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-O-debenzoyl-2-O-tigloylpaclitaxel
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZT32GU6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iso Cephalomannine
Reactant of Route 2
Iso Cephalomannine
Reactant of Route 3
Reactant of Route 3
Iso Cephalomannine
Reactant of Route 4
Reactant of Route 4
Iso Cephalomannine
Reactant of Route 5
Iso Cephalomannine
Reactant of Route 6
Iso Cephalomannine
Customer
Q & A

Q1: What is the main focus of the research paper regarding isocephalomannine?

A1: The research paper primarily focuses on developing a reliable method to identify and differentiate isocephalomannine from other closely related compounds, specifically cephalomannine isomers and alkali metal ion adducts, within a paclitaxel active pharmaceutical ingredient []. This is achieved using electrospray tandem mass spectrometry (ESI-MS/MS), which allows for precise analysis of molecular ions and fragmentation patterns to distinguish between these similar structures [].

Q2: Why is it important to differentiate isocephalomannine from other compounds like cephalomannine isomers?

A2: While the research paper doesn't delve into the specific biological activities or properties of isocephalomannine, it highlights the importance of its accurate identification within pharmaceutical preparations []. This suggests that the presence of isocephalomannine, even in small amounts, might have implications for the drug's efficacy or safety profile. Precise analytical techniques, like the one described in the paper, are crucial for quality control and ensuring the purity of pharmaceutical products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.